molecular formula C12H11N3O B7539878 N-(2-phenylpyrimidin-5-yl)acetamide

N-(2-phenylpyrimidin-5-yl)acetamide

Cat. No.: B7539878
M. Wt: 213.23 g/mol
InChI Key: MRRAGEYMHZNMGN-UHFFFAOYSA-N
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Description

N-(2-Phenylpyrimidin-5-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research, particularly in the development of novel anti-cancer agents. This acetamide-functionalized pyrimidine derivative serves as a key structural motif and synthetic intermediate for creating potent inhibitors of critical cellular proteins. Research indicates that closely related pyrimidine-acetamide compounds act as inhibitors for the mitotic kinesin spindle protein (KSP or Eg5) . Inhibiting this protein effectively blocks spindle separation during cell division, leading to mitotic arrest and apoptosis in cancer cells, making it a promising target for cancer chemotherapy . Furthermore, the 2-phenylpyrimidine scaffold is a recognized pharmacophore in the design of kinase inhibitors, such as analogs targeting the Axl kinase, which is implicated in various cellular dysfunctions and cancer progression . The compound's structure allows for hydrophobic interactions, aromatic π-π stacking, and hydrogen bonding within enzyme active sites, which are crucial for its bioactivity . As a building block, it enables further structural elaboration to explore structure-activity relationships and optimize drug-like properties. This product is intended for research and development use by technically qualified individuals. It is explicitly not intended for diagnostic, therapeutic, or any other human or veterinary use. All buyers confirm they are not individuals and will not use the product for residential purposes.

Properties

IUPAC Name

N-(2-phenylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9(16)15-11-7-13-12(14-8-11)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRAGEYMHZNMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Amino-2-phenylpyrimidine

The precursor 5-amino-2-phenylpyrimidine is synthesized via cyclocondensation of ethyl cyanoacetate, thiourea, and benzaldehyde. Sahoo et al. optimized this reaction using microwave irradiation (210 W, 5–10 min) to achieve 85% yield, compared to 55% under conventional reflux. Alternative methods employ malononitrile and urea with aryl aldehydes in the presence of NH4_4Cl, yielding 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitriles, which are subsequently hydrolyzed to amines.

Acetylation Reaction

The 5-amino group is acetylated using acetic anhydride or acetyl chloride. Morsy et al. demonstrated that refluxing 5-amino-2-phenylpyrimidine with acetic anhydride in ethanol for 3 hours affords this compound in 78% yield. Triethylamine is often added to scavenge HCl generated during the reaction.

Table 1: Optimization of Acetylation Conditions

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneEthanol80378
TriethylamineDCM40282
K2_2CO3_3Acetone60475

One-Pot Cyclocondensation and Acetylation

Multicomponent Reaction (MCR) Approach

Aher et al. developed a one-pot synthesis using malononitrile, urea, benzaldehyde, and acetyl chloride in ammonium chloride-catalyzed conditions. The reaction proceeds via Knoevenagel condensation, cyclization, and in situ acetylation, yielding this compound directly. This method reduces purification steps and achieves 70% yield under reflux (4 hours).

Microwave-Assisted Synthesis

Xavier et al. reported a microwave-enhanced protocol combining ethyl cyanoacetate, benzamidine hydrochloride, and benzaldehyde in aqueous K2_2CO3_3. Subsequent acetylation under microwave irradiation (100°C, 15 min) provided the target compound in 88% yield, showcasing reduced reaction times and improved efficiency.

Post-Functionalization of Halogenated Pyrimidines

Nucleophilic Substitution

4-Chloro-2-phenylpyrimidine-5-carbonitrile serves as a versatile intermediate. El-Deeb et al. demonstrated that treatment with aqueous ammonia under reflux (12 hours) yields 5-amino-2-phenylpyrimidine, which is then acetylated. This two-step approach offers modularity for introducing diverse substituents.

Catalytic Amination

Green Chemistry Approaches

Solvent-Free Synthesis

Al-Ghulikah et al. synthesized pyrimidine derivatives via solvent-free reactions using sodium methoxide as a catalyst. Applying this to this compound, a mixture of 5-aminopyrimidine and acetic anhydride was heated at 60°C for 2 hours, yielding 80% product without solvent waste.

Analytical Characterization and Validation

Spectroscopic Data

  • 1^1H NMR (DMSO-d6d_6): δ 2.1 (s, 3H, CH3_3), 7.4–8.1 (m, 5H, Ar-H), 8.3 (s, 1H, C6_6-H), 10.2 (s, 1H, NH).

  • IR : 1665 cm1^{-1} (C=O), 1550 cm1^{-1} (C=N).

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water) show ≥98% purity for products from microwave and enzymatic methods, compared to 95% for conventional routes .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpyrimidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2-phenylpyrimidin-5-yl)ethylamine.

    Substitution: Formation of this compound derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-phenylpyrimidin-5-yl)acetamide involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The compound may also interact with enzymes and receptors involved in cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide Dihydrate

Structure: This compound (C₆H₈N₄O₃·2H₂O) has amino and hydroxyl groups at the 2, 4, and 6 positions of the pyrimidine ring, contrasting with the phenyl group in the target compound . Properties:

  • Crystallizes in a monoclinic system (space group P2₁/c) with extensive hydrogen bonding, enhancing stability .
  • Lower molecular weight (220.20 g/mol) compared to the target compound’s phenyl-substituted analog.
    Pharmacology : Exhibits antifungal and antibacterial activities, likely due to hydrogen-bonding interactions with microbial enzymes . The absence of a phenyl group may reduce lipophilicity but improve solubility.

Benzothiazole-Based Acetamides ()

Examples :

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Structure: Replaces pyrimidine with a benzothiazole ring and includes electron-withdrawing groups (e.g., trifluoromethyl). Methoxy groups may modulate electron density, affecting target binding.

N-(2-((5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-yl)amino)phenyl)acetamide

Structure: Features a pyrimidine core with an oxadiazole substituent and acetamide group (C₁₅H₁₄N₆O₂; MW = 310.31 g/mol) . The higher molecular weight compared to the target compound may affect pharmacokinetics.

Phenoxy Acetamide Derivatives ()

Examples :

  • Compound 47: 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide
  • Compound 49: 2-(4-(Benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide
    Structure : Includes sulfonyl and piperazine groups, broadening electronic and steric profiles.
    Pharmacology : Demonstrated gram-positive antibacterial and antifungal activities, attributed to sulfonyl and heterocyclic moieties disrupting microbial membranes . The target compound’s phenyl group may offer similar steric advantages.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activities Evidence ID
N-(2-Phenylpyrimidin-5-yl)acetamide C₁₂H₁₁N₃O 213.24* Phenyl (C₆H₅), Acetamide Inferred antimicrobial N/A
N-(2-Amino-4,6-dihydroxypyrimidin-5-yl)acetamide dihydrate C₆H₈N₄O₃·2H₂O 220.20 Amino, Hydroxyl, Acetamide Antifungal, Antibacterial
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide C₁₆H₁₂F₃N₂OS 338.34 Trifluoromethyl, Benzothiazole Enhanced metabolic stability
Compound 47 (Phenoxy acetamide) C₁₉H₁₈F₂N₄O₃S₂ 476.50 Benzo[d]thiazole, Piperazine Gram-positive antibacterial

*Calculated based on molecular formula.

Key Findings and Insights

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability , while hydroxyl/amino groups enhance solubility . Phenyl groups in the target compound likely increase lipophilicity, favoring blood-brain barrier penetration compared to polar analogs.

Heterocycle Influence :

  • Pyrimidine derivatives (e.g., ) show diverse bioactivity due to hydrogen-bonding capacity.
  • Benzothiazole and oxadiazole rings introduce additional binding motifs, expanding target selectivity .

Pharmacological Gaps :

  • Direct data on this compound is lacking; predictions are based on structural analogs. Further studies are needed to validate its efficacy and toxicity.

Q & A

Basic: What are the recommended synthetic routes for N-(2-phenylpyrimidin-5-yl)acetamide, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 2-phenylpyrimidin-5-amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., K₂CO₃ or NaOH) at 80–100°C for 6–12 hours . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity. Monitoring reaction progress with TLC and optimizing solvent polarity can reduce byproducts .

Basic: What spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions on the pyrimidine ring and acetamide linkage (e.g., δ ~2.1 ppm for CH₃ in acetamide, aromatic protons at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : For molecular ion ([M+H]⁺) verification and fragmentation pattern analysis .
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires high-purity crystals .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from structural analogs or impurities. Strategies include:

  • Comparative SAR Studies : Test analogs (e.g., N-(pyrimidin-5-ylmethyl)acetamide ) to isolate the impact of the 2-phenyl group.
  • Dose-Response Assays : Use standardized in vitro models (e.g., enzyme inhibition or cell viability assays) with strict QC for compound purity .
  • Computational Docking : Map interactions with targets (e.g., kinases) using molecular dynamics simulations to explain activity variations .

Advanced: What experimental design optimizes reaction yields for derivatives of this compound?

Adopt a Design of Experiments (DoE) approach:

  • Variables : Temperature (60–120°C), catalyst (e.g., Pd/Cu for cross-coupling), and solvent polarity (DMF vs. THF) .
  • Response Surface Methodology : Maximize yield while minimizing side products (e.g., N-alkylation byproducts).
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts) across studies?

Discrepancies may stem from solvent effects, tautomerism, or impurities. Recommendations:

  • Standardized Conditions : Use deuterated DMSO or CDCl₃ for NMR and report solvent explicitly .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • Isomer Screening : Check for rotational isomers (e.g., amide bond rotation) via variable-temperature NMR .

Advanced: What strategies validate the stability of this compound under experimental conditions?

  • Thermogravimetric Analysis (TGA) : Assess thermal degradation thresholds (e.g., >200°C for storage stability) .
  • HPLC Purity Checks : Post-storage (e.g., 1–6 months at 4°C vs. −20°C) to detect hydrolysis or oxidation .
  • Light Exposure Tests : UV-vis spectroscopy to monitor photodegradation in solution .

Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Analog Synthesis : Introduce substituents at the phenyl (e.g., electron-withdrawing groups) or pyrimidine positions (e.g., 4-CH₃ vs. 4-Cl) .
  • QSAR Modeling : Correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with bioactivity .
  • Fragment-Based Screening : Replace the acetamide group with other bioisosteres (e.g., sulfonamide) .

Advanced: What mechanistic studies are recommended to elucidate its reactivity in nucleophilic substitution reactions?

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to identify rate-determining steps .
  • DFT Calculations : Model transition states for substitutions at the pyrimidine C-2 or C-5 positions .
  • Trapping Intermediates : Characterize reactive intermediates (e.g., Meisenheimer complexes) via low-temperature NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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